molecular formula C16H15Cl2NO2 B5057956 N-(2,3-dichlorophenyl)-3-propoxybenzamide

N-(2,3-dichlorophenyl)-3-propoxybenzamide

Cat. No. B5057956
M. Wt: 324.2 g/mol
InChI Key: VDMROAHKMUZSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-3-propoxybenzamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a widely used pharmacological tool for studying the role of adenosine A1 receptors in various physiological and pathological conditions.

Mechanism of Action

DPCPX acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor and preventing its downstream signaling. This results in a decrease in the inhibitory effects of adenosine on neural activity, cardiovascular function, and immune response.
Biochemical and Physiological Effects
DPCPX has been shown to have a variety of biochemical and physiological effects. It has been shown to increase neuronal activity in the hippocampus, improve cognitive function, and reduce the risk of ischemic brain injury. It has also been shown to improve cardiovascular function by increasing heart rate and blood pressure. In addition, DPCPX has been shown to modulate immune response by reducing inflammation and improving immune function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPCPX in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise manipulation of the receptor without affecting other adenosine receptor subtypes. However, one limitation of using DPCPX is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations to achieve the desired effect.

Future Directions

There are several future directions for research on DPCPX. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential therapeutic use of DPCPX in cardiovascular disease and immune disorders. Finally, further research is needed to elucidate the downstream signaling pathways affected by adenosine A1 receptor blockade and their potential therapeutic implications.

Synthesis Methods

The synthesis of DPCPX involves several steps, including the reaction of 2,3-dichlorophenylacetonitrile with propionyl chloride to form 2,3-dichlorophenylpropionyl chloride. This intermediate is then reacted with 3-aminophenol to form the final product, DPCPX.

Scientific Research Applications

DPCPX has been extensively used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological conditions. It has been used to study the effects of adenosine A1 receptor activation on neuronal activity, cardiovascular function, and immune response.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-3-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-2-9-21-12-6-3-5-11(10-12)16(20)19-14-8-4-7-13(17)15(14)18/h3-8,10H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMROAHKMUZSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-3-propoxybenzamide

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